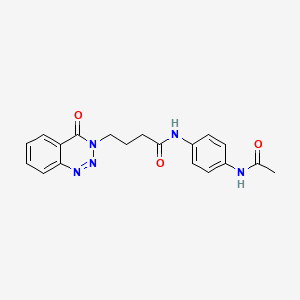![molecular formula C17H17ClN2O2S B6424229 3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine CAS No. 2034527-61-0](/img/structure/B6424229.png)
3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Pyrrolidine derivatives can exhibit a wide range of properties .作用机制
The mechanism of action of 3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is not fully understood, but it is believed to involve the inhibition of enzymes, modulation of gene expression, and modulation of cell signaling pathways. It is believed that this compound binds to the active site of enzymes and inhibits their activity, leading to the inhibition of their target pathways. Additionally, this compound is believed to bind to DNA and modulate the expression of genes, leading to the modulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a variety of effects, including the inhibition of enzymes, modulation of gene expression, and modulation of cell signaling pathways. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
The use of 3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine in lab experiments has several advantages. It is easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of activities, making it useful in a variety of applications. However, there are also some limitations to its use. For example, it is not well-understood, and its effects can vary depending on the concentration and the system being studied.
未来方向
There are many potential future directions for the use of 3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine in scientific research. For example, it could be used to develop new drugs for the treatment of cancer and other diseases. Additionally, it could be used to modulate gene expression and cell signaling pathways in order to better understand the mechanisms of disease. Additionally, it could be used to develop new methods of drug delivery, such as nanoparticle-based delivery systems. Finally, it could be used to develop new methods of drug synthesis and purification.
合成方法
3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine has been synthesized using a variety of methods, including a Wittig-type reaction, an Ugi four-component reaction, and a Wittig-Horner reaction. The Wittig-type reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by the addition of a Grignard reagent. The Ugi four-component reaction involves the reaction of a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide. The Wittig-Horner reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by the addition of an alkene.
科学研究应用
3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine has been widely used in scientific research due to its wide range of activities. It has been used as an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been used to modulate gene expression, such as the expression of oncogenes and tumor suppressor genes. Additionally, this compound has been used to modulate cell signaling pathways, such as the Wnt/β-catenin pathway and the MAPK/ERK pathway.
属性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-23-16-5-3-2-4-13(16)17(21)20-9-7-12(11-20)22-15-6-8-19-10-14(15)18/h2-6,8,10,12H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUQMINACSANMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B6424147.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(3-methylphenoxy)propanamide](/img/structure/B6424152.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide](/img/structure/B6424162.png)
![2-cyclopropyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B6424169.png)
![5-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide](/img/structure/B6424177.png)
![benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate](/img/structure/B6424187.png)
![3-(4-ethoxyphenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6424195.png)

![4-methyl-2-(1H-pyrrol-1-yl)-5-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,3-thiazole](/img/structure/B6424209.png)
![N-(3-chlorophenyl)-3-(3-oxopiperazin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6424216.png)
![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6424243.png)
![3-chloro-4-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B6424246.png)
![benzyl N-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B6424251.png)
![1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6424256.png)